molecular formula C15H18O3 B1246366 Tricycloillicinone

Tricycloillicinone

Cat. No.: B1246366
M. Wt: 246.3 g/mol
InChI Key: FOMFEJLVTGJESU-VQISRLSMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Natural Products Chemistry

Tricycloillicinone is a prenylated C6-C3 compound originally isolated from the wood of Illicium tashiroi. nih.govnih.gov It belongs to the illicinone family, a class of natural products characterized by their complex, caged structures. nih.gov The genus Illicium is a rich source of various bioactive compounds, including sesquiterpenoids, flavonoids, and phenylpropanoids, many of which exhibit a range of biological activities. tubitak.gov.tr The discovery of this compound and its relatives has spurred interest in the chemical diversity of this plant genus and the potential of its constituents as leads for drug discovery. nih.govtubitak.gov.tr

The structure of this compound is notable for its novel tricyclic system, which has presented a significant puzzle for chemists to solve through spectroscopic analysis and, ultimately, total synthesis. nih.gov It is considered a member of an intriguing class of small molecule natural products with demonstrated neurotrophic activity. nih.gov The biosynthesis of this compound is thought to involve illicinone A as a potential precursor, which can be converted to this compound through a photochemical reaction, albeit in low yields. nih.gov

Research Significance in Neurobiology at the Molecular and Cellular Level

The primary driver of research into this compound is its significant neurotrophic activity. nih.gov Neurotrophic factors are essential for the growth, survival, and differentiation of neurons. nih.govacs.org A decline in neurotrophic support is linked to the progression of neurodegenerative disorders such as Alzheimer's disease. nih.govacs.orgacs.org

This compound has been shown to enhance the activity of choline (B1196258) acetyltransferase (ChAT), the enzyme responsible for synthesizing the neurotransmitter acetylcholine (B1216132). nih.govnih.govacs.orgjst.go.jp Deficiencies in acetylcholine levels are a known characteristic of Alzheimer's disease. nih.govacs.org By inducing ChAT activity, this compound could potentially serve as a valuable lead compound for developing new therapeutic agents for neurodegenerative diseases. nih.gov

Furthermore, research has demonstrated that this compound and related compounds from the Illicium family can promote neurite outgrowth in primary cultures of fetal rat cortical neurons. nih.govwikipedia.org This activity suggests that these compounds can mimic or modulate the signaling pathways of endogenous neurotrophins like nerve growth factor (NGF). nih.gov The ability of small molecules like this compound to cross the blood-brain barrier, a significant hurdle for larger protein-based neurotrophic factors, makes them particularly attractive candidates for therapeutic development. acs.org

PropertyDescription
Neurotrophic Activity Enhances the action of choline acetyltransferase (ChAT). nih.govnih.govacs.orgjst.go.jp
Mechanism of Action Promotes neurite outgrowth in cortical neurons. nih.govwikipedia.org
Therapeutic Potential Lead compound for neurodegenerative diseases like Alzheimer's. nih.govacs.org

Structural Intricacies and Associated Synthetic Challenges

The molecular structure of this compound is a complex, caged architecture that has posed a considerable challenge to synthetic chemists. nih.gov Its tricyclic framework requires precise control over stereochemistry and the formation of multiple carbon-carbon bonds in a constrained system.

The first total synthesis of this compound was reported in 1998, followed by other approaches, including enantioselective syntheses. nih.gov However, these initial routes were often lengthy and inefficient, limiting the availability of the compound for extensive biological evaluation. nih.gov

More recent synthetic efforts have focused on developing more efficient and biomimetic routes. nih.gov Key strategies have included:

Claisen Rearrangements: Novel strategies to control the regiochemistry of multiple ortho-Claisen rearrangements have been pivotal. acs.orgjst.go.jp The development of an enantioselective para-Claisen rearrangement has also been a significant breakthrough. acs.org

Radical Cyclizations: Manganese(III) acetate-mediated tandem cyclizations have been employed to construct the tricyclic core. researchgate.netmdpi.com

Photochemical Cyclization: This reaction has been used as a key step in biomimetic syntheses, mimicking the proposed natural pathway. nih.gov

Ring-Closing Metathesis (RCM): This powerful reaction has been utilized to form the core tricyclic structure. researchgate.net

These advanced synthetic strategies have not only made this compound more accessible for further study but have also pushed the boundaries of modern organic synthesis. acs.org The development of flexible synthetic routes is crucial for producing analogs to explore structure-activity relationships (SAR) for future biological and therapeutic investigations. acs.orgjst.go.jp

Synthetic StrategyKey Features
Claisen Rearrangements Control of regiochemistry, enantioselective approaches. acs.orgjst.go.jpacs.org
Radical Cyclizations Use of manganese(III) acetate (B1210297) for tandem reactions. researchgate.netmdpi.com
Photochemical Cyclization Biomimetic approach mimicking natural synthesis. nih.gov
Ring-Closing Metathesis Efficient formation of the tricyclic core. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H18O3

Molecular Weight

246.3 g/mol

IUPAC Name

(1R,8S,10S)-11,11-dimethyl-12-methylidene-5,7-dioxatetracyclo[6.5.1.01,10.04,8]tetradec-3-en-2-one

InChI

InChI=1S/C15H18O3/c1-9-5-14-7-15(6-10(14)13(9,2)3)12(4-11(14)16)17-8-18-15/h4,10H,1,5-8H2,2-3H3/t10-,14+,15-/m0/s1

InChI Key

FOMFEJLVTGJESU-VQISRLSMSA-N

Isomeric SMILES

CC1([C@@H]2C[C@]34C[C@@]2(CC1=C)C(=O)C=C3OCO4)C

Canonical SMILES

CC1(C2CC34CC2(CC1=C)C(=O)C=C3OCO4)C

Synonyms

tricycloillicinone

Origin of Product

United States

Natural Occurrence and Advanced Isolation Methodologies

Botanical Origin and Species Identification

Tricycloillicinone is a naturally occurring compound isolated from the woods of Illicium tashiroi, a species belonging to the Illiciaceae family. nih.gov This plant is a key botanical source for this neurotrophic substance. The meticulous identification of the plant species is the foundational step in the natural product discovery pipeline, ensuring the reproducibility of isolation procedures and the reliable sourcing of the target compound.

Advanced Chromatographic Separation Techniques for Isolation

The isolation of this compound from the crude extract of Illicium tashiroi necessitates the application of advanced chromatographic techniques. While the primary literature does not specify the exact sequence of chromatographic methods used for this compound, the separation of similar complex natural products typically involves a multi-step approach.

Initially, a primary separation is often achieved using column chromatography with silica (B1680970) gel, which separates compounds based on their polarity. This is followed by more refined techniques to achieve high purity. Preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool for the fine purification of target compounds from complex mixtures. This technique utilizes a high-pressure system to pass the solvent through a column packed with a stationary phase, allowing for high-resolution separation. The choice of stationary phase (e.g., normal-phase or reversed-phase) and the mobile phase gradient are critical parameters that are optimized to achieve the desired separation.

For compounds with very similar polarities, High-Speed Counter-Current Chromatography (HSCCC) offers a valuable alternative. This liquid-liquid partition chromatography technique avoids the use of solid stationary phases, thereby minimizing irreversible adsorption and sample loss.

Spectroscopic Methodologies for Structural Elucidation beyond Basic Identification

The intricate tricyclic structure of this compound was elucidated through a combination of advanced spectroscopic methodologies. Beyond basic identification, these techniques provide detailed insights into the connectivity and spatial arrangement of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules.

1D NMR spectroscopy , including ¹H NMR and ¹³C NMR, provides fundamental information about the chemical environment of hydrogen and carbon atoms, respectively.

2D NMR spectroscopy is employed to establish the connectivity between atoms. Key 2D NMR experiments include:

Correlation Spectroscopy (COSY): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms (¹H-¹³C).

Heteronuclear Multiple Bond Correlation (HMBC): Establishes long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for connecting different fragments of the molecule.

Mass Spectrometry (MS) , particularly high-resolution mass spectrometry (HRMS), is used to determine the precise molecular weight and elemental composition of this compound, further confirming its molecular formula.

Spectroscopic Data for this compound
TechniqueObserved DataInformation Gained
¹H NMRChemical Shifts (δ) and Coupling Constants (J)Provides information about the electronic environment and neighboring protons for each hydrogen atom.
¹³C NMRChemical Shifts (δ)Indicates the chemical environment of each carbon atom.
COSYCross-peaks between correlated protonsEstablishes proton-proton connectivity within spin systems.
HSQCCross-peaks between directly bonded ¹H and ¹³CAssigns protons to their corresponding carbon atoms.
HMBCCross-peaks from long-range ¹H-¹³C couplingsConnects different molecular fragments and confirms the overall carbon skeleton.

Determination of Absolute and Relative Stereochemistry

The three-dimensional arrangement of atoms in this compound, its stereochemistry, is a critical aspect of its chemical identity and biological activity.

Relative stereochemistry , the spatial relationship between different stereocenters within the molecule, is often determined using Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY) . These NMR experiments detect through-space interactions between protons that are in close proximity, providing crucial information to deduce the relative orientation of substituents on the tricyclic core.

The determination of the absolute stereochemistry , the definitive R/S configuration of each chiral center, is a more challenging task. The most unambiguous method for determining absolute configuration is single-crystal X-ray crystallography . This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to generate a precise three-dimensional model of the molecule, including its absolute stereochemistry.

In cases where suitable crystals cannot be obtained, a chemical derivatization method known as Mosher's method can be employed. This involves reacting the chiral alcohol or amine with a chiral derivatizing agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomers. The analysis of the ¹H NMR spectra of these diastereomers allows for the determination of the absolute configuration of the stereocenter.

Biosynthetic Hypotheses and Mechanistic Investigations

Postulated Biosynthetic Pathways to Tricycloillicinone

The biosynthesis of this compound is thought to originate from simpler, naturally occurring precursors through a series of complex chemical reactions. Key hypotheses center on the introduction of a prenyl group to a phenylpropanoid scaffold, followed by cyclization events to construct the characteristic cage-like structure.

Prenylation, the attachment of a farnesyl or geranylgeranyl moiety, is a crucial step in the proposed biosynthesis of many natural products, including the illicinones. wikipedia.org In the context of this compound, it is hypothesized that a precursor molecule, likely derived from safrole, undergoes prenylation. researchgate.net This process introduces a key structural element necessary for subsequent cyclization reactions that form the complex polycyclic system of this compound. The prenyl group can be added to the aromatic ring of the precursor, setting the stage for the intricate bond-forming cascades that follow.

The synthesis of illicinone A, a likely precursor to this compound, often begins with the O-prenylation of a phenolic compound. acs.orgresearchgate.net This is then followed by a rearrangement to attach the prenyl group to the carbon framework of the molecule, a critical step for building the core structure of the illicinones.

A prominent hypothesis for the formation of the tricyclic core of this compound involves a radical cyclization cascade. researchgate.net This type of reaction is initiated by the formation of a radical species, which then undergoes a series of intramolecular additions to form multiple rings in a single, efficient process. In the case of this compound, it is proposed that a precursor containing a 1,3-diketone functionality could be activated to generate a radical. researchgate.net This radical could then trigger a cascade of cyclizations to construct the intricate cage-like structure of the molecule.

Synthetic efforts have lent support to this hypothesis. For instance, the use of manganese(III) acetate (B1210297) has been shown to mediate the oxidative free-radical cyclization of a β-diketone precursor to form the tricyclic skeleton of this compound derivatives. researchgate.netmdpi.com These biomimetic syntheses demonstrate the chemical feasibility of such a radical-based pathway. researchgate.net

Another plausible biosynthetic route to related compounds involves intermolecular cycloaddition reactions, such as the Diels-Alder reaction. acs.orgacs.org This type of reaction involves the [4+2] cycloaddition of a conjugated diene and a dienophile to form a six-membered ring. sigmaaldrich.com In the context of illicinone biosynthesis, it has been proposed that a precursor like illicinone A could act as a dienophile, reacting with a diene such as (E)-β-ocimene. acs.org

This proposed Diels-Alder reaction would lead to the formation of a more complex polycyclic structure, and its feasibility has been explored in synthetic studies. acs.org While not directly forming this compound itself in one step, this type of reaction is a key consideration in the broader family of illicinone natural products and highlights the diverse chemical strategies that nature may employ. mdpi.comnih.gov

Mechanistic Studies of Key Biosynthetic-Relevant Transformations

To gain deeper insight into the proposed biosynthetic pathways, researchers have conducted detailed mechanistic studies on key chemical reactions that are thought to be involved. These investigations focus on understanding the precise step-by-step processes of these transformations.

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that is believed to play a crucial role in the biosynthesis of this compound. acs.orgresearchgate.netorganic-chemistry.org This reaction involves the mdpi.commdpi.com-sigmatropic rearrangement of an allyl phenyl ether to an ortho-allyl phenol. slideshare.net In the synthesis of this compound precursors, a key step is often an ortho-Claisen rearrangement. acs.orgcapes.gov.br

Furthermore, if the ortho positions on the aromatic ring are blocked, a subsequent Cope rearrangement can lead to the para-substituted product, a process known as a para-Claisen rearrangement. organic-chemistry.org The mechanism of this rearrangement has been a subject of significant study. It is generally accepted to proceed through a concerted mdpi.commdpi.com-Claisen followed by a mdpi.commdpi.com-Cope rearrangement. acs.orgresearchgate.net However, studies using isotopically labeled substrates have suggested that a direct migration of the prenyl group to the para position may also be a competing pathway. acs.orgacs.orgnih.govresearchgate.net The use of Lewis acids, such as methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide) (MABR), has been shown to promote this rearrangement, and mechanistic studies suggest that both pathways may be operational. nih.govnih.gov

Rearrangement Type Key Features Relevance to this compound
Ortho-Claisen mdpi.commdpi.com-sigmatropic rearrangement of an allyl phenyl ether to an ortho-allyl phenol. organic-chemistry.orgslideshare.netA key step in the synthesis of illicinone precursors. acs.orgcapes.gov.br
Para-Claisen Occurs when ortho positions are blocked, involving a subsequent Cope rearrangement to the para position. organic-chemistry.orgImportant for the formation of key intermediates in the biomimetic synthesis of this compound. acs.orgnih.gov

Intriguing mechanistic studies have explored the possibility of a direct migration of the prenyl group during the para-Claisen rearrangement, as an alternative to the traditional Claisen-Cope mechanism. acs.orgacs.orgresearchgate.net Research using deuterium-labeled prenyl groups has shown that the stereochemistry of the prenyl group is partially retained during the rearrangement. nih.gov This observation suggests that a pathway involving direct migration of the prenyl group to the para-position might be slightly favored over the stepwise Claisen-Cope process under certain conditions. nih.govnih.gov

Total Synthesis and Strategic Approaches

Seminal Total Syntheses of Tricycloillicinone

The quest to synthesize this compound has been undertaken by several research groups, each contributing unique strategies to assemble the molecule's distinctive tricyclic framework. The approaches developed by the Danishefsky and Terashima groups represent landmark achievements in the field.

The laboratory of Samuel J. Danishefsky has reported two distinct total syntheses of this compound, each showcasing a different strategic approach to the core structure.

The first total synthesis, disclosed in 1998 and detailed in 2000, established a fully synthetic route to (±)-tricycloillicinone. nih.govacs.org A central challenge in this synthesis was the controlled installation of two alkyl chains onto an aromatic ring. The strategy hinged on a novel method to control the regiochemistry of two sequential ortho-Claisen rearrangements. acs.org This was achieved by introducing a sulfonyl group to an allyl ether, which effectively suppressed the undesired para-rearrangement, thereby directing the subsequent rearrangements to the desired ortho positions. acs.orgresearchgate.net Following the successful construction of the highly substituted aromatic precursor, the synthesis culminated in a Corey-Snider oxidative cyclization to form the characteristic bridged ring system of this compound. acs.org This initial route, while lengthy, was a significant accomplishment, providing the first laboratory synthesis of this neurotrophic agent. nih.gov

In 2008, the Danishefsky group unveiled a more efficient, second-generation total synthesis inspired by a plausible biosynthetic pathway. nih.gov This biomimetic approach dramatically shortened the synthetic sequence to just six steps from the commercially available starting material, sesamol. nih.gov Key reactions in this elegant synthesis include:

A Lewis acid-promoted rearrangement of a prenyl phenyl ether, utilizing the bulky organoaluminum reagent MABR (methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide)). nih.gov

A subsequent photochemical cyclization that constructs the final tricyclic framework. nih.gov

Mechanistic studies conducted as part of this work suggested that the MABR-promoted rearrangement may proceed through two competing pathways: a traditional Claisen-Cope process and a direct migration of the prenyl group to the para position. nih.gov This efficient route provided greater access to this compound for further biological investigation. nih.gov

The research group of Shiro Terashima contributed a significant advancement with the development of an enantioselective total synthesis of this compound. nih.govresearchgate.net Their approach successfully addressed the challenge of controlling the absolute stereochemistry of the molecule.

The synthesis commenced with 3-ethoxy-2-cyclohexenone and employed two key transformations to establish the chiral framework: researchgate.netresearchgate.net

Davis' asymmetric hydroxylation: This step was crucial for installing a stereocenter with high enantiomeric purity early in the synthetic sequence. researchgate.net

Pauson-Khand reaction: This powerful organometallic cycloaddition was utilized to construct the 6,5,5-fused tricyclic core of the molecule in a controlled manner. researchgate.netresearchgate.netscispace.com

This enantioselective synthesis represented a notable innovation, providing access to a specific enantiomer of this compound and enabling more precise studies of its biological activity. nih.govresearchgate.net

Beyond the seminal works of Danishefsky and Terashima, other researchers have developed creative strategies for assembling the core structure of this compound and related natural products.

A notable contribution came from the Srikrishna group, who reported an enantiospecific approach to the tricyclic core structure shared by this compound, ialibinones, and takaneones. capes.gov.brinfona.pl Their strategy utilized a readily available chiral starting material, campholenaldehyde, and featured a transannular ring-closing metathesis (RCM) reaction as the key step to construct the bridged bicyclic system. infona.plresearchgate.net Ring-closing metathesis has become a powerful tool for the formation of cyclic structures in complex molecule synthesis. researchgate.netmdpi.comtcichemicals.com

Key Synthetic Methodologies and Reaction Strategies

The total syntheses of this compound have served as a platform for the application and development of powerful synthetic methods. The control of regiochemistry in aromatic substitutions and the formation of complex cyclic systems through oxidative methods have been central themes.

The Claisen rearrangement is a robust carbon-carbon bond-forming reaction that involves the capes.gov.brcapes.gov.br-sigmatropic rearrangement of an allyl vinyl ether or an allyl phenyl ether. acs.org In the synthesis of polysubstituted aromatic compounds like the precursors to this compound, controlling the position of the migrating allyl group is paramount.

In their first-generation synthesis, the Danishefsky group devised an innovative solution to direct the outcome of two sequential Claisen rearrangements on a hydroquinone (B1673460) derivative. acs.org The key innovation was the use of a sulfonyl group (SO2Ph) attached to one of the allyl groups. acs.orgresearchgate.net This bulky, electron-withdrawing group served as a temporary directing group, effectively blocking the para-position and forcing the initial Claisen rearrangement to occur exclusively at an ortho-position. Following the first rearrangement, the second allyl group was introduced, and a subsequent thermal Claisen rearrangement proceeded to the remaining vacant ortho-position, thus achieving the desired 1,2,4,5-tetrasubstituted aromatic intermediate with complete regiochemical control. acs.org This strategy highlights a sophisticated use of a temporary blocking group to overcome inherent substrate reactivity biases.

Oxidative cyclizations are powerful reactions that can forge complex polycyclic architectures from simpler acyclic or monocyclic precursors in a single step. scripps.edusci-hub.se These reactions often proceed via radical intermediates and are typically mediated by metal oxidants. mdpi.com

The Danishefsky group's first total synthesis of this compound provides a classic example of the strategic use of a Corey-Snider oxidative cyclization. acs.org This reaction, which often employs manganese(III) acetate (B1210297) [Mn(OAc)3], is used to effect the cyclization of an olefin onto a β-dicarbonyl system. scripps.edusci-hub.sescripps.edu In the final key step of their synthesis, the carefully constructed tetrasubstituted phenolic precursor was subjected to oxidative cyclization conditions. This reaction generated the critical carbon-carbon bond that closed the bridged ring, thereby forming the complete tricyclo[5.2.1.0]decane core of this compound in a single, efficient transformation. acs.org

Manganese(III)-Mediated Radical Cyclizations

A key strategy in the synthesis of this compound derivatives involves the use of manganese(III)-mediated radical cyclizations. mdpi.com This method has proven effective for forging critical carbon-carbon bonds and constructing complex cyclic systems in a single step. mdpi.comnih.gov

Table 1: Key Transformations in Manganese(III)-Mediated Radical Cyclization for this compound Synthesis

Precursor Type Reagent Key Transformation Product Yield Reference

Tandem Reaction Sequences for Polycyclic Cage Structure Construction

The construction of the compact and sterically congested polycyclic cage of illicinone-type molecules has necessitated the development of elegant tandem reaction sequences. These sequences allow for the rapid assembly of molecular complexity from simpler precursors.

While not exclusively for this compound itself, a notable example is the synthesis of bicycloillicinone aldehyde, a closely related neurotrophic compound. acs.org In this synthesis, a novel tandem reaction employing diethylaluminum cyanide (Et2AlCN) was utilized to construct the caged structure. acs.orgresearchgate.net This approach highlights the power of tandem strategies in forming complex polycyclic frameworks. Tandem reactions, by combining multiple bond-forming events in a single operation, offer significant advantages in terms of efficiency and atom economy. The development of such sequences is crucial for the efficient synthesis of complex natural products like this compound. nih.govdirzon.com

Dearomatization Strategies in Tricyclic Core Formation

Dearomatization strategies have emerged as a powerful tool in natural product synthesis, allowing for the conversion of flat, aromatic starting materials into three-dimensional, complex structures. nih.gov In the total synthesis of this compound, Danishefsky and co-workers implemented a key dearomatization strategy involving an ortho-Claisen rearrangement. acs.orgnih.gov

This approach utilized a reverse O-prenylated derivative as the substrate for the rearrangement. acs.orgnih.gov The Claisen rearrangement, a acs.orgacs.org-sigmatropic rearrangement, is a well-established method for carbon-carbon bond formation. organic-chemistry.org In this specific application, the rearrangement of the O-prenylated aromatic precursor led to the formation of a dearomatized cyclohexadienone, which served as a crucial intermediate en route to the tricyclic core of this compound. nih.gov To control the regiochemistry and prevent an undesired para-rearrangement, a sulfonyl group was strategically placed on the allyl group. acs.orgresearchgate.net This strategy of using a Claisen rearrangement for dearomatization has been employed in the synthesis of other complex natural products, underscoring its utility. nih.gov

Ring-Closing Metathesis (RCM) in Tricyclic Core Structure Synthesis

Ring-closing metathesis (RCM) has revolutionized the synthesis of cyclic molecules, and it has been successfully applied to the construction of the tricyclic core of this compound. researchgate.netwikipedia.orgorganic-chemistry.org An enantiospecific synthesis of the tricyclic core structure of this compound, as well as the related natural products ialibinones and takaneones, has been achieved utilizing a transannular RCM reaction as the pivotal step. researchgate.net

RCM reactions are catalyzed by transition metal complexes, most commonly those based on ruthenium or molybdenum, and involve the intramolecular reaction of a diene to form a cyclic alkene and a volatile byproduct, typically ethylene. wikipedia.orgnumberanalytics.com The efficiency and selectivity of RCM have made it a powerful tool for the formation of a wide range of ring sizes, from common 5- to 7-membered rings to large macrocycles. wikipedia.orgorganic-chemistry.org The use of chiral ruthenium and molybdenum catalysts can also lead to high enantiomeric and diastereomeric excesses in the products. researchgate.net The application of RCM in the synthesis of the this compound core demonstrates its capability to forge complex, strained ring systems that can be challenging to access through other methods. researchgate.netorganic-chemistry.org

Barton-McCombie Deoxygenation in Late-Stage Synthesis

The Barton-McCombie deoxygenation is a radical-based reaction that allows for the removal of a hydroxyl group from a molecule. wikipedia.org This reaction has found application in the late-stage synthesis of this compound, providing a method for the mild and selective removal of an oxygen functionality. acs.orgresearchgate.net

The reaction typically involves the conversion of an alcohol into a thiocarbonyl derivative, such as a xanthate. wikipedia.org This derivative is then treated with a radical initiator, like azobisisobutyronitrile (AIBN), and a hydrogen atom source, most commonly tributyltin hydride (n-Bu3SnH). wikipedia.org The process proceeds via a radical chain mechanism, resulting in the replacement of the original hydroxyl group with a hydrogen atom. wikipedia.org Its application in the total synthesis of this compound underscores the utility of this reaction for achieving specific chemical transformations in the final stages of a complex synthesis, where functional group tolerance is paramount. acs.orgresearchgate.netacs.orgnih.gov

Enantioselective Total Synthesis and Chiral Control

The development of enantioselective total syntheses of natural products is a major goal in organic chemistry, as it allows for the preparation of a single, biologically active enantiomer. mdpi.comnih.gov For this compound and related compounds, significant efforts have been directed towards achieving chiral control. researchgate.netacs.org

A landmark achievement in this area was the development of the first enantioselective para-Claisen rearrangement. acs.org This was applied to the synthesis of (-)-illicinone A, a closely related prenylated phenylpropanoid. acs.org This breakthrough provides a viable pathway towards the enantioselective synthesis of this compound itself. The strategy relies on the use of a chiral Lewis acid to induce asymmetry in the rearrangement step. acs.org

Development of Chiral Lewis Acids and Catalysts for Stereoselective Transformations

Chiral Lewis acids are powerful catalysts that can control the stereochemical outcome of a wide range of chemical reactions. wikipedia.org These catalysts function by coordinating to a substrate and creating a chiral environment that directs the approach of a reactant to one face of the molecule over the other. wikipedia.org The electron-accepting atom in these Lewis acids is typically a metal such as aluminum, titanium, or boron, which is coordinated to a chiral ligand. wikipedia.org

In the context of illicinone synthesis, the development of a chiral aluminum Lewis acid was key to achieving the first enantioselective para-Claisen rearrangement. acs.org This demonstrates the potential for designing specific chiral catalysts to tackle challenging stereochemical problems in natural product synthesis. The field of asymmetric catalysis is continually evolving, with new chiral Lewis acids and other catalysts being developed to provide high levels of enantioselectivity for various transformations, including Diels-Alder, aldol, and ene reactions. wikipedia.orgorgsyn.orgnih.gov These advancements in catalyst development are critical for enabling the efficient and stereocontrolled synthesis of complex chiral molecules like this compound. mdpi.comnih.gov

Stereochemical Control in Key Rearrangement and Cyclization Steps

The intricate, caged architecture of this compound presents significant challenges in its total synthesis, particularly in controlling the stereochemistry of its multiple stereocenters. Synthetic chemists have devised several ingenious strategies to govern the stereochemical outcomes of pivotal rearrangement and cyclization reactions, which are crucial for constructing the molecule's unique tricyclic core. numberanalytics.com

One of the foremost challenges lies in managing the regiochemistry of Claisen rearrangements involving substituted aromatic precursors. In a notable synthesis, a novel strategy was employed to direct the course of two critical ortho-Claisen rearrangements. acs.orgcapes.gov.br The introduction of a sulfonyl group at the C2 position of an allyl group proved effective in preventing an undesired rearrangement to the para position. acs.orgresearchgate.net This directing group ensured the selective formation of the desired ortho-rearranged product. Subsequently, a second Claisen rearrangement using a reverse O-prenylated derivative was conducted to furnish a key intermediate, which served as a common precursor for the synthesis of both this compound and bicycloillicinone aldehyde. acs.org

Another biomimetic approach to this compound utilized a key rearrangement of a prenyl phenyl ether, promoted by the bulky, oxygenophilic Lewis acid, methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide) (MABR). nih.gov Mechanistic investigations into this rearrangement suggested the possibility of two competing pathways: a concerted Claisen-Cope rearrangement sequence or a direct migration of the prenyl group. nih.gov Experiments with a deuterium-labeled prenyl group revealed that its stereochemistry was only partially scrambled during the reaction. nih.gov This finding indicated that both pathways might be operational, with a slight preference for the direct prenyl migration under the specific reaction conditions. nih.gov

Radical cyclizations have also been instrumental in forging the complex framework of this compound. One synthesis employed a manganese(III) acetate-mediated oxidative radical cyclization of a 1,3-diketo precursor to construct the characteristic tricyclic system. researchgate.netmdpi.com Such manganese-based methods are known for their ability to facilitate single-step, regio- and stereoselective cyclizations, which is advantageous in complex molecule synthesis. mdpi.com An alternative strategy achieved an enantiospecific synthesis of the tricyclic core structure through a transannular ring-closing metathesis (RCM) reaction as the key step, starting from the readily available campholenaldehyde. researchgate.net

These diverse strategies, from the use of directing groups in pericyclic rearrangements to the application of specific Lewis acids and transition metal-mediated cyclizations, highlight the sophisticated techniques required to exert stereochemical control in the assembly of complex natural products like this compound. wikipedia.org

Table 1: Key Rearrangement and Cyclization Strategies in this compound Synthesis
Reaction TypeKey Reagent/StrategyPrecursor TypePurpose/OutcomeReference
ortho-Claisen RearrangementSulfonyl directing groupAllyl phenyl etherControlled regiochemistry, preventing para-rearrangement. acs.orgresearchgate.net
Prenyl Phenyl Ether RearrangementMethylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide) (MABR)Prenyl phenyl etherBiomimetic synthesis of the illicinone core. nih.gov
Oxidative Radical CyclizationManganese(III) acetate1,3-DiketoneFormation of the tricyclic lactone structure. researchgate.netmdpi.com
Ring-Closing Metathesis (RCM)Grubbs Catalyst (implied)Macrocyclic dieneEnantiospecific formation of the tricyclic core. researchgate.net

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is crucial for exploring structure-activity relationships (SAR) and developing new therapeutic agents. acs.org The synthetic routes developed for the natural product itself are often designed to be flexible, allowing for the creation of structurally modified versions. acs.org

The synthetic pathway that utilized a sulfonyl-directed double Claisen rearrangement was specifically noted for its potential to provide access to a variety of analogous structures for future biological evaluation. acs.org By modifying the starting materials or the rearrangement precursors, chemists can systematically alter different parts of the this compound scaffold.

Furthermore, synthetic efforts have targeted related natural products that share the same core tricyclic structure, such as the ialibinones and takaneones. researchgate.net An enantiospecific approach using a ring-closing metathesis reaction was successfully applied to construct this common core, demonstrating a unified strategy for accessing this family of biologically active compounds. researchgate.net The synthesis of these related molecules can be considered an indirect synthesis of this compound analogues, as they possess the same fundamental framework but differ in their peripheral functional groups.

Molecular and Cellular Biological Investigations

Modulation of Cholinergic System Function

The cholinergic system, essential for cognitive functions such as memory and learning, is a key area of investigation for potential therapeutic agents. nih.govwikipedia.org Research into Tricycloillicinone has revealed its modulatory effects on this system, particularly concerning the synthesis of the neurotransmitter acetylcholine (B1216132) (ACh). mdpi.com

This compound has been identified as a compound capable of increasing the activity of Choline (B1196258) Acetyltransferase (ChAT). nih.govkisti.re.kr ChAT is the enzyme responsible for the synthesis of acetylcholine from its precursors, choline and acetyl-CoA. In a key study, this compound, isolated from the woods of Illicium tashiroi, was shown to significantly increase ChAT activity in cultured septal neurons from P10 rats. nih.govjst.go.jp This enhancement of ChAT activity points to a potential mechanism by which this compound exerts its neurotrophic effects, by boosting the production of a crucial neurotransmitter implicated in cognitive processes.

Table 1: Effect of this compound on ChAT Activity

Compound Biological Source Cell Model Observed Effect Reference
This compound Illicium tashiroi P10 Rat Septal Neurons Increased Choline Acetyltransferase (ChAT) activity nih.gov

The biochemical mechanism for measuring ChAT activity involves a reaction where the enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to choline, forming acetylcholine and coenzyme A (CoA). elabscience.com The activity of ChAT can be determined indirectly by quantifying the amount of CoA produced. elabscience.com This is often achieved by using a reagent like 4,4'-dithiopyridine, which reacts with the sulfhydryl group of CoA to produce a colored product that can be measured spectrophotometrically. elabscience.com While the precise molecular interactions between this compound and the ChAT enzyme have not been fully detailed in the available literature, its observed ability to increase ChAT activity suggests it may act as a positive modulator or allosteric activator of the enzyme, or potentially influence the expression of the ChAT gene, leading to higher levels of the active enzyme.

Neurite Outgrowth Promotion in In Vitro Models

A critical aspect of neuronal development and regeneration is neuritogenesis, the process of neurite outgrowth to form functional neuronal circuits. nih.govnih.gov this compound has demonstrated the ability to promote this process in various laboratory models.

The neurotrophic properties of this compound have been validated using well-established in vitro models of neuronal differentiation. scispace.comresearchgate.net Studies have shown that this compound, along with related compounds from the Illicium family, promotes neurite outgrowth in primary cultures of cortical neurons derived from fetal rats. researchgate.netwikipedia.org

Furthermore, the rat pheochromocytoma cell line, PC12, is a widely used model for studying neuronal differentiation because these cells, in response to neurotrophic factors, extend neurites and acquire neuron-like characteristics. nih.govplos.org Research has confirmed that this compound effectively promotes neurite outgrowth in PC12 cells, solidifying its status as a compound with significant neuro-regenerative potential. scispace.com

Table 2: In Vitro Models Used to Study this compound-Induced Neurite Outgrowth

Compound Cell Model Type of Culture Observed Effect Reference(s)
This compound Fetal Rat Cortical Neurons Primary Neuronal Culture Promotion of neurite outgrowth wikipedia.org, researchgate.net
This compound PC12 Cells Cell Line Promotion of neurite outgrowth scispace.com

The process of neurite outgrowth is governed by complex intracellular signaling cascades. researchgate.net While specific pathways activated by this compound are still under investigation, the general mechanisms are well-documented. Neurotrophic factors typically initiate neurite extension by activating receptor tyrosine kinases, which in turn trigger downstream pathways like the Ras/MAPK/ERK and PI3K/Akt signaling cascades. mdpi.complos.org

The MAPK/ERK pathway is known to be essential for neurite outgrowth, and its activation leads to changes in gene expression and cytoskeletal dynamics necessary for neurite extension. mdpi.com Similarly, the PI3K/Akt pathway plays a crucial role in promoting neuronal survival and growth. plos.orgnih.gov It is plausible that this compound exerts its effects on neurite morphogenesis by modulating one or both of these critical signaling pathways, a hypothesis that awaits direct experimental confirmation.

Interactions with Neurotrophin Receptors and Downstream Signaling

Neurotrophins are a family of proteins that regulate the development, survival, and function of neurons, in part by binding to specific receptors. nih.gov Small molecules that mimic the action of neurotrophins are of significant interest in neuroscience. wikipedia.org this compound's demonstrated neurotrophic activities suggest it may function as a neurotrophin mimetic, interacting with neurotrophin receptors and their associated signaling pathways. wikipedia.org

The primary receptors for neurotrophins are the Tropomyosin receptor kinase (Trk) family (TrkA, TrkB, TrkC) and the p75 neurotrophin receptor (p75NTR). wikipedia.orgnih.gov The binding of a ligand to a Trk receptor leads to its dimerization and autophosphorylation, initiating downstream signaling cascades, including the aforementioned MAPK/ERK and PI3K/Akt pathways, which are pivotal for neurite outgrowth and cell survival. nih.govnih.gov

The p75NTR can form a complex with Trk receptors, modifying their binding affinity and signaling specificity. nih.govembopress.org For instance, the co-expression of p75NTR with TrkB can increase the selectivity of TrkB for its primary ligand, brain-derived neurotrophic factor (BDNF). embopress.org As a neurotrophin mimetic, this compound may directly bind to and activate Trk receptors or modulate the interaction between Trk and p75NTR to initiate the downstream signaling necessary for its observed effects on ChAT activity and neurite promotion.

Investigation of Trk Receptor and p75NTR Pathway Modulation

Neurotrophins, such as nerve growth factor (NGF), exert their effects by binding to two main types of receptors: the high-affinity tropomyosin receptor kinase (Trk) family and the low-affinity p75 neurotrophin receptor (p75NTR). nih.gov The interaction between these receptors is complex; p75NTR can form a high-affinity binding site with Trk receptors, thereby modulating ligand specificity and the subsequent signaling cascade. nih.govnih.govembopress.org This modulation can influence crucial cellular decisions, including survival and apoptosis. nih.govsickkids.ca

Despite the established role of the Trk and p75NTR pathways in mediating neurotrophic effects, a review of the current scientific literature reveals a notable absence of studies specifically investigating the direct modulation of these pathways by this compound. While research has confirmed the neurotrophic activity of this compound, primarily through the enhancement of choline acetyltransferase (ChAT) activity, its specific interactions with Trk receptors or the p75NTR signaling cascade have not been reported.

Data on this compound's direct interaction with Trk and p75NTR receptors is not available in the current scientific literature.

Receptor TargetReported Interaction with this compoundKey Findings
Trk Receptors (TrkA, TrkB, TrkC)No specific studies foundData Unavailable
p75NTRNo specific studies foundData Unavailable

Effects on MAPK and PI3 Kinase Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K) signaling pathways are two of the principal downstream cascades activated by Trk receptors following neurotrophin binding. nih.govroyalsocietypublishing.org The MAPK pathway, which includes key kinases like ERK, is crucial for promoting neuronal differentiation and neurite outgrowth. royalsocietypublishing.orgdovepress.com The PI3K/Akt pathway is primarily involved in promoting cell survival and growth. royalsocietypublishing.orgwikipedia.org The interplay and activation of these pathways are fundamental to the neurotrophic and neuroprotective actions of many compounds. dovepress.comcore.ac.uk

A thorough search of published research indicates that the specific effects of this compound on the MAPK and PI3K signaling pathways have not been elucidated. While other natural products, including some from the Illicium genus, have been shown to exert their neurotrophic effects by modulating these pathways, no such mechanistic data has been published for this compound. biorxiv.orgmdpi.com Consequently, there is no available data to populate a table on the activation or inhibition of key proteins within these cascades by this compound.

Specific data on the effects of this compound on MAPK and PI3K signaling pathways is not available in the current scientific literature.

Signaling PathwayKey ProteinEffect of this compound (Activation/Inhibition)Research Findings
MAPK Pathway
RasData UnavailableNo specific studies found
RafData UnavailableNo specific studies found
MEKData UnavailableNo specific studies found
ERKData UnavailableNo specific studies found
PI3 Kinase Pathway
PI3KData UnavailableNo specific studies found
AktData UnavailableNo specific studies found
mTORData UnavailableNo specific studies found

Structure Activity Relationship Sar Investigations

Correlating Structural Modifications with ChAT Activity Enhancement

Research into the neurotrophic properties of sesquiterpenes from Illicium species has led to the discovery of compounds that can positively modulate cholinergic function. nih.gov One notable example is isodunnianin, a sesquiterpene isolated from Illicium tashiroi, which has been shown to moderately increase ChAT activity in primary fetal rat cortical neurons at a concentration of 10 μM. nih.gov The enhancement of ChAT activity is a critical therapeutic strategy for neurodegenerative diseases like Alzheimer's disease, where cholinergic deficits are a key pathological feature.

Further investigation into a wider array of Illicium sesquiterpenoids and their synthetic analogs is necessary to build a detailed SAR model for ChAT activity enhancement. Such studies would involve the systematic modification of peripheral functional groups, alteration of ring conformations, and evaluation of the resulting changes in biological activity.

SAR for Neurite Outgrowth Promoting Activity

The promotion of neurite outgrowth is a significant indicator of neurotrophic potential, and several sesquiterpenoids from the Illicium genus have demonstrated potent activity in this area. nih.govnih.govnih.govnih.govresearchgate.net The SAR for neurite outgrowth has been more extensively explored compared to ChAT activity enhancement, with several studies providing valuable data on the structural features that govern this effect.

Research on terpenoids isolated from Illicium merrillianum has identified several compounds with significant neurite outgrowth-promoting activity in the presence of nerve growth factor (NGF). nih.gov For instance, in studies using rat pheochromocytoma (PC12) cells, a common model for neuronal differentiation, specific terpenoids showed a dose-dependent increase in neurite-bearing cells. nih.gov

A study on merrillianone and cycloparvifloralone, two sesquiterpenes from Illicium henryi, and their ester derivatives revealed that modifications to the core structure could significantly enhance neurotrophic activity. nih.gov The results indicated that most of the synthesized ester derivatives exhibited more potent neurite outgrowth-promoting activity than the parent compounds. nih.gov Notably, certain derivatives were approximately two-fold stronger than their precursors, highlighting the importance of the ester functional group and its substituents in modulating this biological response. nih.gov

Furthermore, investigations into illicinin A, a prenylated phenylpropanoid from Illicium anisatum, and its synthetic derivatives have shed light on the importance of specific structural motifs. nih.govd-nb.info These studies demonstrated that an allyl group and the presence and position of a prenyl group play a crucial role in the neurotrophic activity. nih.govd-nb.info

The table below summarizes the neurite outgrowth-promoting activity of selected terpenoids from Illicium merrillianum.

CompoundConcentration (μM)Neurite Outgrowth-Promoting Activity
Compound 1 1-100Significant, dose-dependent
Compound 3 1-100Significant, dose-dependent
Compound 18 1-100Significant, dose-dependent

Data derived from studies on terpenoids from Illicium merrillianum in the presence of 20 ng/ml NGF after 24-h treatment in PC12 cells. nih.gov

Subtle structural differences, such as the functional groups at specific positions, can lead to significant variations in bioactivity. For example, a minor change at the C-2 position of a hopane-type triterpene from Illicium merrillianum resulted in a switch from neurotrophic to cytotoxic activity, underscoring the high degree of structural specificity required for the desired biological effect. nih.gov

Rational Design Principles for Novel Derivatives Based on SAR Findings

The SAR findings for Illicium sesquiterpenoids provide a foundation for the rational design of novel and more potent neurotrophic agents. The goal is to develop derivatives with enhanced bioactivity, improved pharmacokinetic properties, and reduced toxicity.

Based on the available data, several design principles can be proposed:

Preservation of the Core Tricyclic Scaffold: The complex, caged structure of these sesquiterpenoids appears to be essential for their neurotrophic activity. Synthetic efforts should focus on retaining this core framework while introducing modifications at the periphery.

Strategic Introduction of Functional Groups: The addition of ester groups, as demonstrated with merrillianone and cycloparvifloralone derivatives, can significantly enhance neurite outgrowth. nih.gov Further exploration of different ester substituents could lead to even more active compounds.

Importance of Allyl and Prenyl Moieties: For phenylpropanoid-related structures like illicinin A, the presence and correct positioning of allyl and prenyl groups are critical for activity. nih.govd-nb.info Novel derivatives should incorporate these features in a systematic manner to optimize their neurotrophic effects.

Focus on Stereochemistry: The stereochemical configuration of these molecules is likely a key determinant of their interaction with biological targets. Asymmetric synthesis and the evaluation of individual enantiomers will be crucial in developing highly specific and active compounds.

Simplification of the Natural Product Structure: While the core scaffold is important, it may be possible to retain biological activity with structurally simpler analogs that are more accessible synthetically. nih.gov This approach could facilitate the production of a wider range of derivatives for SAR studies and potential therapeutic development.

Computational and Theoretical Chemistry Studies

Molecular Modeling and Conformational Analysis of Tricycloillicinone

Molecular modeling and conformational analysis are pivotal in understanding the three-dimensional structure of this compound and its inherent flexibility. ug.edu.pl These computational techniques allow for the exploration of the potential energy surface of the molecule, identifying stable conformations and the energy barriers between them. unipd.it

Conformational analysis of this compound typically employs molecular mechanics force fields such as MMFF94 or AMBER. uoa.gr These methods approximate the molecule as a collection of atoms held together by springs, allowing for the rapid calculation of energies for a vast number of conformations. Systematic searches, where rotatable bonds are incrementally rotated, and stochastic methods, like Monte Carlo simulations, are used to explore the conformational space comprehensively. ug.edu.plslideshare.net This exploration helps in identifying the low-energy conformations that are most likely to be populated at physiological temperatures. The use of molecular modeling kits and visualization software like UCSF Chimera or PyMOL aids in the intuitive understanding of these complex 3D structures. uoa.grconicet.gov.ar

Key Findings from Conformational Analysis:

Computational MethodKey FindingReference
Molecular Mechanics (MMFF94, AMBER)Identification of low-energy, stable conformations of the tricyclic ring system. uoa.gr
Systematic and Stochastic SearchesComprehensive exploration of the molecule's conformational space. ug.edu.plslideshare.net
Visualization Tools (UCSF Chimera, PyMOL)Enhanced understanding of the 3D arrangement of atoms and functional groups. uoa.gr

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations have been instrumental in shedding light on the complex reaction mechanisms involved in the synthesis of this compound. rsc.org These calculations, often based on Density Functional Theory (DFT), can map out the potential energy surface of a reaction, identifying transition states and intermediates. researchgate.net This allows for a detailed understanding of the reaction pathways, including the elucidation of key steps like Claisen rearrangements and radical cyclizations. acs.orgmdpi.com

For instance, in the context of the biomimetic synthesis of this compound, quantum chemical calculations can help to determine whether a Diels-Alder cycloaddition proceeds via a concerted or a stepwise, cationic mechanism. researchgate.net Similarly, in syntheses involving radical cyclizations, these calculations can predict the activation energies and geometries of transition states, providing insight into the stereoselectivity of the reaction. acs.orgresearchgate.net By calculating the energies of reactants, intermediates, transition states, and products, researchers can construct a detailed energy profile of the reaction, which is crucial for optimizing reaction conditions and improving yields. smu.edu

Applications of Quantum Chemical Calculations:

Reaction TypeInsight GainedComputational Approach
Diels-Alder CycloadditionDetermination of concerted vs. stepwise mechanism.DFT, Transition State Search
Radical CyclizationPrediction of activation energies and stereoselectivity.DFT, Transition State Geometry Optimization
Claisen RearrangementElucidation of the rearrangement pathway and energetics.DFT, Potential Energy Surface Mapping

Ligand-Protein Docking Studies for Putative Biological Targets

To explore the potential biological activity of this compound, ligand-protein docking studies are employed. nih.gov This computational technique predicts the preferred orientation of this compound when bound to a specific protein target, as well as the strength of the interaction. youtube.com The process involves generating a multitude of conformations of this compound and systematically placing them within the binding site of a target protein. sib.swiss A scoring function is then used to estimate the binding affinity for each pose, identifying the most favorable binding mode.

Given that some related natural products have shown activity as antitumor promoters or modulators of choline (B1196258) acetyltransferase, docking studies for this compound could focus on relevant protein targets in these pathways. researchgate.net For example, docking this compound into the active site of enzymes involved in cancer cell proliferation or acetylcholine (B1216132) metabolism could provide hypotheses about its mechanism of action. Software such as AutoDock is commonly used for these types of studies. nih.gov The results of these docking simulations, including the predicted binding energy and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein, can guide the design of future biological assays and the development of new therapeutic agents.

Future Directions and Emerging Research Avenues

Development of More Convergent and Atom-Economical Asymmetric Syntheses

A key area for improvement is the development of catalytic asymmetric methods to establish the molecule's numerous stereocenters. nih.govchemistry-chemists.com Modern catalytic strategies, such as transition-metal-catalyzed cross-couplings and enantioselective C-H functionalization, could provide more direct and efficient routes to key intermediates. nih.gov For instance, employing propene as an atom-economical linchpin has been shown to be effective in the synthesis of other polyenes and could be adapted for tricycloillicinone's framework. nih.gov The development of iridium-catalyzed asymmetric hydrogenation or similar enantioselective reductions could offer a streamlined approach to setting chiral centers. researchgate.net

Synthetic StrategyPotential ImprovementKey Benefit
Linear Synthesis Convergent SynthesisIncreased overall yield and efficiency.
Stoichiometric Reagents Catalytic Asymmetric MethodsReduced waste and improved atom economy. nih.gov
Step-wise Transformations Tandem Reaction CascadesReduced step count and purification needs.

Comprehensive Elucidation of the Full Biosynthetic Pathway

The biosynthesis of many natural products remains a "black box," and this compound is no exception. nih.gov It is hypothesized that illicinones are formed through the prenylation of safrole derivatives, followed by a radical cyclization cascade. researchgate.net However, the specific enzymes and genetic machinery responsible for this elegant transformation are yet to be identified. A complete elucidation of the biosynthetic pathway is a critical research goal.

Modern "omics"-guided approaches can accelerate this discovery process. osti.gov By combining genomics, transcriptomics, and metabolomics, researchers can identify putative biosynthetic gene clusters (BGCs) in Illicium tashiroi. nih.gov Co-expression analysis, correlating gene expression patterns with the accumulation of this compound and its precursors, can help pinpoint candidate genes. osti.gov Once identified, these genes can be expressed in heterologous hosts like Aspergillus nidulans or Saccharomyces cerevisiae to functionally characterize the encoded enzymes and verify their roles in the pathway. nih.gov

Key enzymatic steps to investigate include:

The specific prenyltransferase that attaches the isoprenoid unit to the safrole-derived precursor.

The oxidase or radical-initiating enzyme that triggers the key cyclization cascade.

Any tailoring enzymes responsible for subsequent oxidations or rearrangements.

Unraveling this pathway would not only provide fundamental insights into how nature constructs such complex molecules but also open the door to engineered biosynthesis. nih.gov By manipulating the identified genes, it may be possible to produce this compound or novel, non-natural derivatives in microbial systems, providing a sustainable and scalable source for further research. nih.gov

Discovery and Validation of Novel Molecular Targets and Cellular Mechanisms of Action

Initial studies have shown that this compound exhibits neurotrophic properties, including the ability to enhance the action of choline (B1196258) acetyltransferase, an enzyme involved in acetylcholine (B1216132) synthesis. acs.orgresearchgate.net This activity suggests a potential therapeutic relevance for neurodegenerative conditions like Alzheimer's disease, which are characterized by the loss of cholinergic neurons. acs.org However, the precise molecular targets and the downstream cellular signaling pathways modulated by this compound remain largely unknown. openaccessjournals.combeatcancer.eu

Future research must move beyond general observations of neurotrophic activity to identify and validate specific protein targets. mdpi.complos.org Modern chemoproteomic techniques, such as activity-based protein profiling (ABPP), can be employed to identify the direct binding partners of this compound in complex biological systems like neuronal cell lysates or brain tissue. frontiersin.org This involves designing and synthesizing chemical probes based on the this compound scaffold. frontiersin.org

Applications in Chemical Biology Tool Development

The unique three-dimensional structure of this compound makes it an attractive scaffold for the development of chemical biology tools. nih.gov These tools, often in the form of chemical probes, are designed to study and manipulate biological processes with high precision. frontiersin.orgnih.gov

A key application would be the creation of affinity-based or activity-based probes to investigate the neurobiological processes influenced by this compound. frontiersin.orgfrontiersin.org This would involve the modular synthesis of this compound derivatives incorporating three key components:

The this compound core as the ligand to confer selectivity for its biological target(s). frontiersin.org

A reporter group , such as a fluorophore or a biotin (B1667282) tag, for visualization or enrichment. frontiersin.org

A reactive group (e.g., a photo-activatable diazirine or benzophenone) to enable covalent cross-linking to the target protein for definitive identification. sigmaaldrich.com

Such probes could be used to:

Identify and validate protein targets in living cells or in vivo, as described in the previous section. sigmaaldrich.com

Image the subcellular localization of its molecular targets within neurons.

Quantify target engagement and occupancy in response to treatment.

The development of a library of these molecular tools would provide invaluable reagents for the broader neuroscience community, enabling a deeper interrogation of the pathways involved in neurotrophic factor signaling, synaptic plasticity, and neuronal health. embl.orgceltarys.com

Q & A

Q. What experimental methodologies are recommended for the structural elucidation of Tricycloillicinone?

To determine the structure of this compound, combine spectroscopic techniques (e.g., NMR for proton/carbon environments , X-ray crystallography for absolute configuration ) with computational modeling (DFT calculations for stereochemical validation). Ensure purity via HPLC (>95%) and mass spectrometry (HRMS for molecular formula confirmation) . Cross-validate data against synthetic intermediates or analogs to resolve ambiguities .

Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?

Adopt a stepwise approach:

  • Screen reaction conditions (solvent, catalyst, temperature) using Design of Experiments (DoE) .
  • Monitor intermediates via TLC/GC-MS to identify bottlenecks .
  • Replace hazardous reagents (e.g., Swern oxidation with TPAP/NMO) for greener synthesis .
  • Report detailed protocols (molar ratios, purification steps) to ensure reproducibility .

Q. What analytical strategies ensure the purity and stability of this compound in preclinical studies?

  • Use orthogonal methods: HPLC-DAD (purity), Karl Fischer titration (moisture), and accelerated stability studies (40°C/75% RH for 6 months) .
  • Validate assays per ICH guidelines (precision, LOD/LOQ) .
  • Store samples in amber vials under inert gas to prevent photodegradation/oxidation .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across studies be systematically resolved?

  • Conduct meta-analysis of existing data to identify variables (e.g., cell lines, concentrations, assay endpoints) .
  • Replicate experiments under standardized conditions (e.g., NIH preclinical guidelines for cell viability assays ).
  • Apply contradiction analysis frameworks (e.g., TRIZ Table 7 ) to isolate factors like solvent polarity or metabolic interference.

Q. What computational and experimental approaches validate this compound’s mechanism of action in complex biological systems?

  • Molecular docking (AutoDock Vina) to predict target binding, followed by SPR or ITC for affinity measurements .
  • Use knockout models (CRISPR/Cas9) to confirm target relevance .
  • Integrate multi-omics data (transcriptomics/proteomics) to map downstream pathways .

Q. How should researchers design in vivo studies to assess this compound’s pharmacokinetics while adhering to ethical guidelines?

  • Follow ARRIVE 2.0 guidelines for animal studies: define sample size (power analysis), control groups, and humane endpoints .
  • Use LC-MS/MS for plasma/tissue quantification (LLOQ ≤1 ng/mL) .
  • Cross-validate results with in vitro-in vivo extrapolation (IVIVE) models to reduce animal use .

Q. What strategies address gaps in literature on this compound’s structure-activity relationships (SAR)?

  • Synthesize analogs with systematic modifications (e.g., hydroxyl group methylation) and test bioactivity .
  • Apply PICO framework : Population (enzyme targets), Intervention (structural changes), Comparison (parent compound), Outcome (IC50 shifts) .
  • Use QSAR models (Random Forest or ANN) to predict activity cliffs .

Methodological Frameworks for Research Design

  • For hypothesis formulation : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize questions .
  • For data validation : Implement triangulation (e.g., corroborate HPLC results with NMR and bioassay data) .
  • For reproducibility : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) in data reporting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.